4-Bromo-2-ethoxy-1-nitrobenzene is an organic compound with the molecular formula CHBrNO. It features a bromine atom, an ethoxy group, and a nitro group attached to a benzene ring. This compound is classified as a nitroaromatic compound due to the presence of the nitro group, which significantly influences its chemical reactivity and properties. It is commonly utilized in various scientific applications, including as a building block in organic synthesis and in biochemical studies.
The compound is cataloged under the Chemical Abstracts Service registry number 57279-70-6 and is identified by its IUPAC name, 4-bromo-2-ethoxy-1-nitrobenzene. It falls under the category of halogenated aromatic compounds, specifically nitro-substituted derivatives. The presence of both bromo and nitro groups makes it an important intermediate in organic synthesis and pharmaceuticals.
The synthesis of 4-bromo-2-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes:
The molecular structure of 4-bromo-2-ethoxy-1-nitrobenzene can be represented as follows:
CCOC1=CC(Br)=CC=C1[N+](=O)[O-]This structure indicates that the compound contains a benzene ring with three substituents: a bromo group at position 4, an ethoxy group at position 2, and a nitro group at position 1 .
4-Bromo-2-ethoxy-1-nitrobenzene can participate in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 4-bromo-2-ethoxy-1-nitrobenzene often follows standard pathways for electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the nature of the reactants:
4-Bromo-2-ethoxy-1-nitrobenzene exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and research .
4-Bromo-2-ethoxy-1-nitrobenzene serves multiple roles in scientific research:
Boron trifluoride etherate (BF₃·OEt₂) serves as a pivotal catalyst in electrophilic aromatic substitutions for synthesizing nitro-aryl ethers. It enhances the electrophilicity of nitronium ions (NO₂⁺) and bromonium ions (Br⁺) through coordination, enabling regioselective functionalization of electron-rich aromatic systems like ethoxybenzene precursors. This catalysis allows nitration at the ortho position relative to the alkoxy group under milder conditions (e.g., 60°C), essential for intermediates such as 4-bromo-2-ethoxy-1-nitrobenzene. The Lewis acid character of BF₃ also suppresses byproduct formation during bromination steps [4].
Polar aprotic solvents like N,N-dimethylformamide (DMF) are critical for achieving high regioselectivity in nucleophilic substitutions. In Williamson ether synthesis for aryl ethers, DMF facilitates alkoxylation by solubilizing inorganic bases (e.g., K₂CO₃) and enhancing nucleophilicity. For 4-bromo-2-ethoxy-1-nitrobenzene synthesis, DMF enables efficient displacement of halogens or nitro groups at 80°C, yielding 81% product purity. The solvent’s high dielectric constant (ε ≈ 38) stabilizes transition states, directing substitution to the para position relative to nitro groups [7].
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| DMF | 80 | TLC completion | 81 | High para |
| Ethanol | 80 | 24 h | 45 | Moderate |
| Acetonitrile | 80 | 12 h | 67 | Medium |
One-pot methodologies streamline the synthesis of tri-functional aromatics like 4-bromo-2-ethoxy-1-nitrobenzene (C₈H₈BrNO₃; MW 246.06). Sequential halogenation-alkoxylation-nitration can be executed without intermediate purification. For example:
Two dominant pathways exist for synthesizing nitro-aryl ethers:
Table 2: Comparison of Synthetic Routes for Bromo-Nitro-Aryl Ethers
| Method | Conditions | Yield (%) | Purity | Limitations |
|---|---|---|---|---|
| Stepwise Functionalization | 1. Bromination, 2. Nitration, 3. Alkoxylation | 75–85 | >95% | Multi-step purification |
| Convergent Synthesis | Pre-formed nitroaryl halide + alkoxide | 81 | 90% | Limited to activated halides |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5